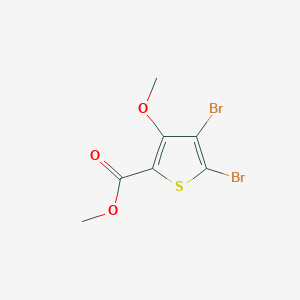

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O3S/c1-11-4-3(8)6(9)13-5(4)7(10)12-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCDDWLASWJAGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384574 | |

| Record name | methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-42-5 | |

| Record name | methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

CAS Number: 175137-42-5

Abstract

This technical guide provides a comprehensive overview of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate, a polysubstituted thiophene derivative with significant potential as a versatile building block in synthetic organic chemistry. The strategic placement of its functional groups—two bromine atoms, a methoxy group, and a methyl ester—on the thiophene core makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. This document will delve into the synthesis, chemical properties, and potential applications of this compound, offering insights into its reactivity and utility for researchers, scientists, and professionals in drug development.

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and functional organic materials. Its structural similarity to a benzene ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows for a diverse range of chemical modifications. The incorporation of a thiophene nucleus can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making it a cornerstone in medicinal chemistry.[1] Polysubstituted thiophenes, such as the title compound, are particularly sought after as they offer multiple points for diversification, enabling the systematic exploration of a chemical space to optimize biological activity or material properties.

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (CAS No. 175137-42-5) is a prime example of a highly functionalized thiophene. The presence of two bromine atoms at positions 4 and 5 opens avenues for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group at the 3-position and the methyl ester at the 2-position further modulate the electronic nature of the ring and provide additional handles for chemical manipulation.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The table below summarizes the key identifiers and properties of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate.

| Property | Value | Source |

| CAS Number | 175137-42-5 | [2] |

| Molecular Formula | C₇H₆Br₂O₃S | [2] |

| Molecular Weight | 330.00 g/mol | [2] |

| Exact Mass | 329.83839 | [2] |

| Synonyms | Maybridge3_001410, SCHEMBL2682770 | [2] |

Synthesis Strategies: Crafting the Polysubstituted Thiophene Core

While a specific, detailed experimental protocol for the synthesis of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is not extensively documented in publicly accessible literature, its structure suggests a logical synthetic approach based on established thiophene chemistry. A plausible retrosynthetic analysis points towards a multi-step synthesis likely commencing from a more readily available thiophene precursor.

A general and effective method for the synthesis of polysubstituted thiophenes involves the cyclization of appropriately functionalized acyclic precursors. For instance, the reaction of an alpha-mercaptoketone with an acrylate derivative in the presence of a base can lead to a substituted tetrahydrothiophene, which can then be aromatized to the corresponding thiophene.[3]

Another common strategy involves the functionalization of a pre-existing thiophene ring. For the target molecule, a potential synthetic route could involve the following key transformations:

-

Starting Material Selection: A suitable starting point could be a 3-methoxythiophene-2-carboxylate derivative.

-

Bromination: The introduction of the two bromine atoms at the 4 and 5 positions would be a critical step. Thiophene rings are susceptible to electrophilic substitution, and bromination can often be achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine. The electron-donating nature of the methoxy group would activate the ring towards electrophilic attack.

The diagram below illustrates a conceptual synthetic workflow.

Caption: A conceptual pathway for the synthesis of the target molecule.

General Experimental Protocol for Thiophene Bromination (Illustrative)

This protocol is a generalized procedure and would require optimization for the specific substrate.

-

Dissolution: Dissolve the starting thiophene derivative (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).

-

Cooling: Cool the solution to a low temperature (typically 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon) to control the reaction exothermicity and improve selectivity.

-

Reagent Addition: Slowly add the brominating agent (e.g., N-bromosuccinimide, 2.2 equivalents for dibromination) portion-wise or as a solution in the same solvent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., saturated aqueous sodium thiosulfate) to consume any excess bromine.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Reactivity and Synthetic Utility: A Versatile Chemical Intermediate

The synthetic potential of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate lies in the selective reactivity of its various functional groups. The two bromine atoms are particularly valuable handles for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 4- and 5-positions of the thiophene ring are amenable to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures from relatively simple precursors.[4][5][6]

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronate ester) with a halide in the presence of a palladium catalyst and a base.[4][6] This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Illustrative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (1 equivalent), the desired boronic acid (1.1 to 2.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

-

Purification: Purify the crude product by column chromatography.

The differential reactivity of the bromine atoms at the 4- and 5-positions could potentially allow for selective mono- or di-substitution by carefully controlling the reaction conditions and stoichiometry of the reagents.

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex.[5][7][8] This reaction is also highly versatile and tolerates a wide range of functional groups.

Illustrative Protocol for Stille Coupling:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (1 equivalent), the organostannane reagent (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in a suitable anhydrous, degassed solvent (e.g., toluene, THF, or DMF).

-

Heating: Heat the reaction mixture, typically to temperatures between 80 and 120 °C.

-

Monitoring and Workup: Monitor the reaction progress. Upon completion, cool the mixture and perform an appropriate workup, which may involve quenching with an aqueous fluoride solution to remove tin byproducts, followed by extraction and purification.

Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate are of significant interest in the design of novel therapeutic agents and agrochemicals. The thiophene core is a key component of numerous approved drugs.

The ability to introduce diverse substituents at the 4- and 5-positions via cross-coupling reactions allows for the rapid generation of libraries of compounds for biological screening. For example, the introduction of various aryl and heteroaryl groups can modulate the compound's interaction with biological targets. The methoxy and ester functionalities can also be modified to fine-tune properties such as solubility, metabolic stability, and cell permeability.

While specific examples of the direct use of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate in the synthesis of named drugs or agrochemicals are not prevalent in the public domain, its potential as a key intermediate is clear. It is likely utilized in proprietary industrial research and development for the synthesis of novel bioactive molecules.[9]

Conclusion

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is a highly functionalized and versatile building block with considerable potential in synthetic organic chemistry. Its utility is primarily derived from the presence of two reactive bromine atoms that can be selectively functionalized using modern cross-coupling methodologies. This allows for the construction of complex, polysubstituted thiophene derivatives that are valuable intermediates in the discovery and development of new pharmaceuticals and agrochemicals. Further exploration of the reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- Coppola, G. M., & Damon, R. E. (2000). Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. U.S. Patent No. 6,037,478. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.

- Echemi. (n.d.). Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate. Retrieved from [URL: https://www.echemi.

- Handy, S. T., & Zhang, Y. (2006). A simple and efficient one-pot synthesis of 4,5-disubstituted thiophene-2-carbaldehydes via a double Suzuki coupling. Tetrahedron Letters, 47(49), 8755–8757.

- MySkinRecipes. (n.d.). Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate.

- Santa Cruz Biotechnology. (n.d.). Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Retrieved from [URL: https://www.scbt.

- U.S. Government. (2015). Method for producing cyanurate networks via inductive heating of silica-coated magnetic nanoparticles. U.S. Patent No. 9,175,137. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.

- Ahmad, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(7), 937. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273873/]

- Doubna, C., et al. (2013). Regiodivergent palladium-catalyzed heteroarylation of 2-(2-bromoaryl)thiophenes. Organic & Biomolecular Chemistry, 11(21), 3465–3474. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ob/c3ob40428a]

- BenchChem. (2023). A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde. [URL: https://www.benchchem.com/product/b1031]

- Naber, J. R., & Buchwald, S. L. (2010). Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system. Heterocycles, 80(2), 1215–1226. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3626002/]

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from [URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e0477]

- Stoyanov, E., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6524. [URL: https://www.mdpi.com/1420-3049/27/19/6524]

- Tomori, M., et al. (2007).

- Wikipedia. (n.d.). Stille reaction. Retrieved from [URL: https://en.wikipedia.org/wiki/Stille_reaction]

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Nagy, L., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(11), 3326. [URL: https://www.mdpi.com/1420-3049/26/11/3326]

- Chen, C., et al. (2015). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.

- Lee, S., et al. (2014). Supporting Information for A photoactivatable and water-soluble fluorescent probe for nitric oxide. The Royal Society of Chemistry.

- Torosyan, S. A., et al. (2023). Methyl 5-[Di(1H-pyrrol-2-yl)methyl]-3,4-dimethoxythiophene-2-carboxylate in Approaches to New Thienopyrroles. Chemistry of Heterocyclic Compounds, 59(1-2), 48-52.

- Ahmad, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. ResearchGate. [URL: https://www.researchgate.net/publication/305315807_Efficient_Double_Suzuki_Cross-Coupling_Reactions_of_25-Dibromo-3-hexylthiophene_Anti-Tumor_Haemolytic_Anti-Thrombolytic_and_Biofilm_Inhibition_Studies]

- The Royal Society of Chemistry. (n.d.).

- Chem-Impex. (n.d.). Methyl 3-bromothiophene-2-carboxylate. Retrieved from [URL: https://www.chemimpex.com/products/01738]

- Ding, C., et al. (2013). Supporting Information for Palladium-Catalyzed Aerobic Oxidative Heck-Type Reaction of Alkenes with Arylboronic Acids. The Royal Society of Chemistry.

- Rovathin. (n.d.). Methyl 4-bromo-3-methoxythiophene-2-carboxylate.

Sources

- 1. rsc.org [rsc.org]

- 2. echemi.com [echemi.com]

- 3. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene - Google Patents [patents.google.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate [myskinrecipes.com]

An In-Depth Technical Guide to Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to its unique substitution pattern, this thiophene derivative offers multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures.

Core Molecular Structure and Physicochemical Properties

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is a polysubstituted thiophene ring. The core structure consists of a five-membered aromatic ring containing one sulfur atom. This ring is functionalized with two bromine atoms at positions 4 and 5, a methoxy group at position 3, and a methyl carboxylate group at position 2.

Table 1: Physicochemical Properties of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

| Property | Value | Source |

| CAS Number | 175137-42-5 | [1] |

| Molecular Formula | C₇H₆Br₂O₃S | [1] |

| Molecular Weight | 329.99 g/mol | [1] |

| IUPAC Name | methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | N/A |

| Canonical SMILES | COC(=O)C1=C(OC)C(=C(S1)Br)Br | N/A |

digraph "Methyl_4_5_dibromo_3_methoxythiophene_2_carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; S [label="S", pos="0,-2!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; O1 [label="O", pos="2.1,1.3!"]; O2 [label="O", pos="0,2.8!"]; C_Me_ester [label="CH3", pos="3.2,1.8!"]; Br4 [label="Br", pos="-2.2,1.3!"]; Br5 [label="Br", pos="2.2,-1.3!"]; O_methoxy [label="O", pos="-1.7,-1.3!"]; C_Me_methoxy [label="CH3", pos="-2.8,-1.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- S; S -- C1; C1 -- C4; C4 -- C5; C5 -- C3; C4 -- Br4; C5 -- Br5; C2 -- O_methoxy; O_methoxy -- C_Me_methoxy; C3 -- C1 [style=invis]; // for positioning C1 -- O1 [style=double]; C1 -- O2; O2 -- C_Me_ester;

}

Caption: 2D Structure of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate.

Proposed Synthesis Pathway

The rationale for this proposed pathway is twofold:

-

The synthesis of the starting material, Methyl 3-methoxythiophene-2-carboxylate, can be achieved from commercially available precursors.

-

The electron-donating nature of the methoxy and methyl carboxylate groups on the thiophene ring activates it towards electrophilic substitution, making direct bromination a feasible strategy.

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed)

Materials:

-

Methyl 3-methoxythiophene-2-carboxylate (Starting Material)

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Dichloromethane (DCM) or Acetic Acid (Glacial)

-

Sodium thiosulfate solution (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-methoxythiophene-2-carboxylate (1 equivalent) in dichloromethane or glacial acetic acid. Cool the solution to 0 °C in an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (2.2 equivalents) or Bromine (2.2 equivalents) in the same solvent and add it dropwise to the cooled solution of the starting material over a period of 30-60 minutes. The reaction should be carried out in the dark to prevent radical side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Extraction: If acetic acid was used as the solvent, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). If dichloromethane was the solvent, wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate.

Structural Elucidation and Characterization (Predicted)

The definitive confirmation of the structure of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate would rely on a combination of spectroscopic techniques. While experimental data is not currently published, a predicted spectroscopic profile can be generated based on the analysis of similar compounds found in the literature.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | A singlet for the methyl ester protons (O-CH₃) around 3.9 ppm. A singlet for the methoxy protons (O-CH₃) around 4.1 ppm. |

| ¹³C NMR | A signal for the methyl ester carbon (~53 ppm). A signal for the methoxy carbon (~61 ppm). Signals for the thiophene ring carbons, with those bonded to bromine appearing at lower field. A signal for the carbonyl carbon of the ester (~160 ppm). |

| Mass Spec (MS) | A molecular ion peak [M]⁺ with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |

| Infrared (IR) | A strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. C-O stretching bands for the ester and ether linkages. C-Br stretching vibrations at lower frequencies. |

Potential Applications and Research Significance

Substituted thiophenes are a cornerstone in the development of novel organic materials and pharmaceuticals. The presence of two bromine atoms in Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate opens up avenues for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkynyl substituents at the 4 and 5 positions of the thiophene ring.

Potential areas of application include:

-

Organic Electronics: As a building block for conjugated polymers and small molecules for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The thiophene core is an excellent electron-rich unit for constructing conductive materials.

-

Medicinal Chemistry: As a scaffold for the synthesis of biologically active compounds. Thiophene-containing molecules have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] The multiple functional groups on this molecule allow for the creation of diverse libraries of compounds for drug discovery screening.

-

Agrochemicals: Halogenated thiophenes are also important intermediates in the synthesis of pesticides and herbicides.[2]

Conclusion

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is a highly functionalized and promising building block for advanced organic synthesis. While detailed experimental data remains to be published, its structure and predicted reactivity suggest significant potential for applications in materials science and drug discovery. The proposed synthetic route offers a practical approach for its preparation, paving the way for further exploration of its chemical properties and utility.

References

-

Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

Sources

A Technical Guide to the Electronic Properties of Substituted Polythiophenes

Introduction

Polythiophenes (PTs) represent a significant class of π-conjugated polymers, renowned for their exceptional electronic and optical properties, environmental stability, and the facility with which their characteristics can be modified.[1][2] The discovery and development of conductive polymers, including polythiophenes, were recognized with the 2000 Nobel Prize in Chemistry.[3] These materials are central to the advancement of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and polymer light-emitting diodes (PLEDs).[1] The versatility of polythiophenes stems from the ability to tune their electronic properties through the strategic introduction of substituents onto the thiophene ring.[1][2] This guide provides an in-depth exploration of the electronic properties of substituted polythiophenes, detailing the influence of various substituents, synthesis and characterization methodologies, and their impact on device performance.

The Role of Substituents in Modulating Electronic Properties

The electronic characteristics of polythiophenes are intrinsically linked to the delocalization of π-electrons along the polymer backbone.[3] The introduction of substituents at the 3- and/or 4-positions of the thiophene ring profoundly influences these properties by altering the polymer's electronic structure, morphology, and solubility.[1]

Steric and Electronic Effects of Substituents

Substituents can be broadly categorized based on their electronic nature: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): Alkyl and alkoxy groups are common EDGs. They increase the electron density of the polythiophene backbone, which generally raises the Highest Occupied Molecular Orbital (HOMO) energy level.[4] This can lead to a decrease in the ionization potential and a smaller bandgap. However, the steric hindrance introduced by bulky side chains can also cause twisting of the polymer backbone, disrupting π-conjugation and potentially increasing the bandgap.[3]

-

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO2), and carboxyl (-COOH) are EWGs. They decrease the electron density of the backbone, lowering both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[4] The effect on the HOMO is often more pronounced than on the LUMO.[4] While EWGs can lead to a larger bandgap in some cases, strategic placement can also be used to create low-bandgap polymers for specific applications.[4]

The position of the substituent also plays a critical role. For instance, attaching substituents to the 3-position of the thiophene ring can significantly improve the solubility of the polymer in common organic solvents, a crucial factor for solution-based processing of electronic devices.[1]

Regioregularity: A Critical Structural Parameter

The orientation of substituents along the polythiophene chain, known as regioregularity, is a paramount factor governing the polymer's electronic properties. In poly(3-alkylthiophene)s (P3ATs), for example, the coupling of monomer units can result in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) linkages.

A high degree of HT regioregularity promotes a more planar backbone conformation, which enhances π-orbital overlap between adjacent thiophene rings. This increased planarity facilitates the formation of well-ordered, crystalline domains in the solid state, leading to significantly improved charge carrier mobility.[5] Conversely, a higher prevalence of HH couplings introduces steric hindrance, causing the polymer backbone to twist and disrupting conjugation, which in turn localizes charge carriers and reduces mobility.[5][6] Studies have shown that increasing the regioregularity of poly(3-hexylthiophene) (P3HT) leads to a substantial increase in charge carrier mobility.[5]

Synthesis and Processing of Substituted Polythiophenes

The method of synthesis directly impacts the properties of the resulting polythiophene, particularly its regioregularity and molecular weight.

Key Synthesis Methodologies

Several polymerization techniques are employed to synthesize substituted polythiophenes:

-

Oxidative Chemical Polymerization: This method often utilizes oxidants like iron(III) chloride (FeCl3).[1][7] While it is a straightforward and scalable method, it can sometimes lead to defects in the polymer chain and lower regioregularity.[3]

-

Electrochemical Polymerization: In this technique, a voltage is applied to a solution containing the thiophene monomer, causing polymerization to occur on the electrode surface.[3] The properties of the resulting polymer film can be controlled by parameters such as current density, solvent, and electrolyte.[3] Electron-donating substituents tend to lower the oxidation potential required for polymerization, while electron-withdrawing groups increase it.[3]

-

Cross-Coupling Polymerization Methods: Techniques like Grignard Metathesis (GRIM) polymerization have become the preferred methods for synthesizing highly regioregular poly(3-alkylthiophene)s.[8] These methods offer precise control over the polymer's structure, leading to materials with superior electronic properties.

Doping: Enhancing Conductivity

In their pristine state, polythiophenes are semiconductors.[2] Their conductivity can be dramatically increased by several orders of magnitude through a process called doping.[3][9] Doping involves the oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which introduces charge carriers (polarons and bipolarons).

Common p-dopants for polythiophenes include ferric chloride, gold trichloride, and trifluoromethanesulfonic acid.[3] The introduction of dopants can, however, disrupt the polymer's microstructure, which may negatively impact charge carrier mobility.[10] Therefore, a balance must be struck between increasing the charge carrier concentration and maintaining a well-ordered morphology.[10] Vapor-phase doping has emerged as a promising technique that can effectively increase carrier concentrations without significantly degrading the polymer's crystallinity.[11]

Characterization of Electronic Properties

A suite of experimental techniques is used to characterize the electronic properties of substituted polythiophenes.

| Property | Characterization Technique(s) | Description |

| Energy Levels (HOMO/LUMO) | Cyclic Voltammetry (CV), Ultraviolet Photoelectron Spectroscopy (UPS) | CV provides information on the redox potentials, which can be correlated to the HOMO and LUMO energy levels. UPS directly measures the energy of the valence electrons. |

| Bandgap (Eg) | UV-Vis Spectroscopy | The onset of absorption in the UV-Vis spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO, providing an estimate of the optical bandgap. |

| Conductivity | Four-Point Probe Measurement | This technique is used to measure the sheet resistance of a thin film, from which the electrical conductivity can be calculated. |

| Charge Carrier Mobility | Field-Effect Transistor (FET) Measurements | The mobility of charge carriers is a key parameter determined from the transfer characteristics of an FET device. |

| Morphology and Crystallinity | Atomic Force Microscopy (AFM), X-ray Diffraction (XRD) | AFM provides topographical information about the polymer film surface, while XRD is used to probe the crystalline structure and orientation of the polymer chains. |

Experimental Protocol: Fabrication and Characterization of a Poly(3-hexylthiophene)-based Organic Thin-Film Transistor (OTFT)

This protocol outlines the essential steps for fabricating and characterizing a bottom-gate, bottom-contact (BGBC) OTFT using the well-studied regioregular poly(3-hexylthiophene) (P3HT).

Materials:

-

Heavily doped silicon wafer with a thermally grown SiO2 layer (serves as the gate electrode and dielectric)

-

Pre-patterned source and drain electrodes (e.g., gold with a chromium adhesion layer)

-

Regioregular P3HT (electronic grade, regioregularity ≥ 90%)[12]

-

High-purity solvent (e.g., chloroform or chlorobenzene)

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate with a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath to remove any organic residues. Dry the substrate with a stream of nitrogen.

-

Surface Treatment (Optional but Recommended): Treat the SiO2 surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote better ordering of the P3HT film.

-

P3HT Solution Preparation: Dissolve the P3HT powder in the chosen solvent to a specific concentration (e.g., 0.5 wt%).[12] Stir the solution, typically at a slightly elevated temperature, to ensure complete dissolution.

-

Film Deposition (Spin Coating): Dispense the P3HT solution onto the substrate. Spin-coat at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to achieve a uniform thin film.[12]

-

Annealing: Anneal the P3HT film at a temperature above its glass transition temperature (e.g., 110-150 °C) for a specified time (e.g., 1 hour) in an inert atmosphere (e.g., nitrogen or argon).[12] This step is crucial for improving the crystallinity and morphology of the film.

-

Characterization:

-

Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer.

-

Obtain the output characteristics (Drain Current vs. Drain-Source Voltage at different Gate-Source Voltages) and transfer characteristics (Drain Current vs. Gate-Source Voltage at a fixed Drain-Source Voltage).

-

Calculate the field-effect mobility from the slope of the transfer curve in the saturation regime.

-

Applications and Future Outlook

The ability to fine-tune the electronic properties of polythiophenes through substitution has led to their widespread use in a variety of electronic and bioelectronic applications.

-

Organic Field-Effect Transistors (OFETs): Regioregular poly(3-alkylthiophene)s, particularly P3HT, are benchmark materials for p-type semiconductor layers in OFETs due to their relatively high charge carrier mobilities.[12][13]

-

Organic Photovoltaics (OPVs): Substituted polythiophenes are extensively used as electron donor materials in bulk heterojunction solar cells.[14][15][16] The development of new polythiophene derivatives with tailored energy levels and absorption spectra is a key area of research to improve power conversion efficiencies.[17]

-

Polymer Light-Emitting Diodes (PLEDs): By modifying the substituents, the bandgap of polythiophenes can be tuned, allowing for the emission of different colors of light.[4]

-

Bioelectronics and Sensors: The inherent properties of polythiophenes, such as their biocompatibility and ability to conduct both ions and electrons, make them excellent candidates for applications in biosensors, drug delivery systems, and for interfacing with biological systems.[3][18] Their optical and electronic properties can be designed to change in response to specific analytes, forming the basis for chemical and biological sensors.[3]

The field of substituted polythiophenes continues to evolve, with ongoing research focused on the design and synthesis of novel derivatives with enhanced performance and stability. Key areas of future development include the creation of n-type polythiophenes, the improvement of charge transport in both p- and n-type materials, and the exploration of new applications in areas such as thermoelectrics and neuromorphic computing. The versatility of this class of polymers ensures their continued importance in the advancement of organic electronics and related technologies.

Visualizations

The Impact of Substituents on Polythiophene Energy Levels

Caption: A streamlined workflow for the fabrication and testing of a P3HT-based OTFT.

References

-

Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]

-

Polythiophene. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Poly(3-hexylthiophene)-based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Polythiophene: From Fundamental Perspectives to Applications. (2017). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Structural and Electronic Properties of Oligo- And Polythiophenes Modified by Substituents. (2012). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

DFT Study of Polythiophene Energy Band Gap and Substitution Effects. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Impact of Regioregularity on Alignment and Thermoelectric Properties of Sequentially Doped and Oriented Films of Poly(3-hexylthiophene). (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

-

In Situ Functionalization of Polar Polythiophene-Based Organic Electrochemical Transistor to Interface In Vitro Models. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Synthesis of new materials based on polythiophenes substituted with mesogen groups. (2006). Repositorio UC. Retrieved January 24, 2026, from [Link]

-

Acid vapor doping of polar polythiophenes for high electrical conductivity. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

ELECTRICAL PROPERTIES OF P3HT (POLY [3-HEXYLTHIOPHENE])/n-TYPE CRYSTALLINE SILICON (n-c-Si) SOLAR CELLS. (n.d.). World Scientific. Retrieved January 24, 2026, from [Link]

-

Polythiophene and its derivatives for all-polymer solar cells. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

DFT Study of Polythiophene Energy Band Gap and Substitution Effects. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

- Polythiophenes, process for their preparation and their use. (n.d.). Google Patents.

-

(PDF) Structural and electronic properties of oligo- and polythiophenes modified by substituents. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Polythiophenes in Biological Applications. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(PDF) Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Polythiophene Derivatives for Efficient All-Polymer Solar Cells. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Doping of Conjugated Polythiophenes with Alky Silanes. (n.d.). Boost Framer. Retrieved January 24, 2026, from [Link]

-

The Influence of Regiochemistry on the Performance of Organic Mixed Ionic and Electronic Conductors. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. (2022). MDPI. Retrieved January 24, 2026, from [Link]

-

Effects of selenium incorporation on the performance of polythiophene based organic electrochemical transistors. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Polythiophene and its derivatives for all-polymer solar cells. (2024). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Recent advances in transistor performance of polythiophenes. (2013). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Doping in polythiophene (a) p-type and (b) n-type doping along with its.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Stability of polythiophene-based transistors and circuits. (2003). AIP Publishing. Retrieved January 24, 2026, from [Link]

-

The Optical and Electrical Properties of Polymer Poly (3-Hexylthiophene) P3HT by Heat Treatment. (n.d.). Scientific.Net. Retrieved January 24, 2026, from [Link]

-

Polythiophene Derivatives for Efficient All-Polymer Solar Cells. (2023). Korea University Pure. Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of Soluble Polythiophene Derivatives Containing Electron-Transporting Moiety. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Quantum chemical studies on polythiophenes containing heterocyclic substituents: Effect of structure on the band gap. (2005). AIP Publishing. Retrieved January 24, 2026, from [Link]

-

Polythiophenes in biological applications. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Effect of Regioregularity on Charge Transport and Structural and Excitonic Coherence in Poly(3-hexylthiophene) Nanowires. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Double Doping of a Low-Ionization-Energy Polythiophene with a Molybdenum Dithiolene Complex. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]

-

A Polythiophene Derivative with Superior Properties for Practical Application in Polymer Solar Cells. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Thermoelectric Properties of Poly(3-hexylthiophene) (P3HT) Doped with 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) by Vapor-Phase Infiltration. (2018). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Dependence of Regioregular Poly(3-hexylthiophene) Film Morphology and Field-Effect Mobility on Molecular Weight. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. (n.d.). DTU Research Database. Retrieved January 24, 2026, from [Link]

Sources

- 1. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Polythiophene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Acid vapor doping of polar polythiophenes for high electrical conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Poly(3-hexylthiophene)-Based Organic Thin-Film Transistors with Virgin Graphene Oxide as an Interfacial Layer [mdpi.com]

- 13. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 14. worldscientific.com [worldscientific.com]

- 15. Polythiophene and its derivatives for all-polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 16. Polythiophene and its derivatives for all-polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of the Methoxy Group in Thiophene Monomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of thiophene monomers is a cornerstone of modern materials science and medicinal chemistry, enabling the precise tuning of molecular properties for specific applications. Among the various substituents, the methoxy group (–OCH₃) stands out for its profound and multifaceted influence. This technical guide provides a comprehensive analysis of the role of the methoxy group when appended to a thiophene monomer. We will dissect its dual electronic nature, explore its steric and conformational consequences, and detail its impact on polymerization processes. Furthermore, this guide elucidates how these fundamental modifications translate into enhanced physicochemical properties in the resulting polythiophenes, leading to significant advancements in organic electronics, bioelectronics, and the design of novel therapeutic agents. This document serves as a resource for professionals seeking to leverage the unique attributes of methoxy-substituted thiophenes in their research and development endeavors.

The Methoxy Group: A Tale of Two Electronic Effects

The electronic character of the thiophene ring is the primary determinant of its reactivity and the optoelectronic properties of its corresponding polymer. The methoxy group modulates this character through a fascinating interplay of two opposing electronic phenomena: the inductive effect and the resonance effect.

Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom relative to carbon, the methoxy group withdraws electron density from the thiophene ring through the sigma (σ) bond framework.[1] This electron-withdrawing inductive effect, in isolation, would deactivate the ring, making it less susceptible to electrophilic attack.

Resonance Effect (+R)

Conversely, the oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the thiophene ring.[1][2] This donation of electron density via resonance (also known as a positive mesomeric effect) significantly enriches the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituent.[2]

In the context of a thiophene ring, the resonance effect is the dominant force, overwhelmingly surpassing the inductive effect.[3][4] The net result is that the methoxy group acts as a potent electron-donating group (EDG) , a critical feature that dictates the monomer's subsequent behavior and properties.[5]

Caption: Dual electronic influence of the methoxy group on the thiophene ring.

Impact on Polymerization and Polymer Structure

The electronic and steric contributions of the methoxy group directly influence the synthesis and final structure of polythiophenes.

Lowered Oxidation Potential

The electron-donating nature of the methoxy group increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the monomer.[6] This makes the monomer easier to oxidize. During electrochemical polymerization, this translates to a significantly lower required potential compared to unsubstituted thiophene.[7] This is a distinct advantage, as lower potentials can minimize side reactions and the formation of structural defects in the polymer chain, leading to materials with superior performance.[7]

Steric Effects and Conformational Control

While seemingly a source of steric hindrance, the methoxy group can paradoxically enforce a more planar backbone in the resulting polymer.[5] This is due to favorable, non-covalent interactions between the methoxy oxygen and the sulfur atom of an adjacent thiophene unit (S–O conformational lock).[5][6] This increased planarity enhances π-conjugation along the polymer backbone, which is crucial for efficient charge transport.[6] However, the bulkiness of the group can also influence solid-state packing, which may affect thin-film morphology.[5]

Tuning Physicochemical Properties of Polythiophenes

The incorporation of methoxy groups is a powerful strategy for engineering the bulk properties of polythiophenes for specific applications.

Enhanced Solubility

Unsubstituted polythiophene is notoriously insoluble, which severely limits its processability.[8] The introduction of methoxy groups dramatically improves the solubility of the polymer in common organic solvents like chloroform.[5] This enhanced solubility is attributed to the steric influence of the methoxy group, which can disrupt the strong π–π stacking between polymer chains that leads to aggregation and precipitation.[5] This improvement is critical for fabricating devices using solution-based techniques such as spin-coating and inkjet printing.

Bandgap Engineering for Optoelectronics

The electron-donating methoxy group raises the HOMO energy level of the polymer, while often having a smaller effect on the Lowest Unoccupied Molecular Orbital (LUMO).[5] The direct consequence is a reduction in the material's electrochemical and optical bandgap.[5][6] This "bandgap engineering" allows for the tuning of the polymer's absorption spectrum, causing a redshift (a shift to longer wavelengths) in light absorption.[5] This makes methoxy-substituted polythiophenes highly suitable for applications that require absorption of a broader range of the solar spectrum, such as in organic photovoltaics.[6]

Caption: Methoxy substitution raises the HOMO energy level, reducing the polymer's bandgap.

Data Summary: Methoxy Group Impact

| Property | Unsubstituted Polythiophene | Methoxy-Substituted Polythiophene | Rationale & Consequence |

| Solubility | Poor in common organic solvents | Significantly more soluble at room temp | Steric effects reduce π-stacking, enabling solution processability.[5] |

| Oxidation Potential | Higher (e.g., 2.0 V for thiophene) | Lower | Electron-donating group raises HOMO, facilitating polymerization.[7] |

| Optical Bandgap (Eg) | Larger | Smaller | HOMO destabilization leads to a redshifted absorption spectrum.[5] |

| Polymer Backbone | Prone to twisting | Can be more planar | Favorable S-O interactions can lock conformation, improving conjugation.[5][6] |

Applications in Research and Development

The unique properties imparted by the methoxy group make these thiophene derivatives highly valuable in several advanced fields.

-

Organic Electronics : As p-type semiconductors, methoxy-substituted polythiophenes are integral components in organic field-effect transistors (OFETs) and as electron-donor materials in the active layer of organic solar cells (OSCs).[5][6] Their tunable bandgaps and excellent processability are key advantages.[9]

-

Bioelectronics : The ability to operate in aqueous environments and the mixed ionic/electronic conductivity of some derivatives make them suitable for biosensors, actuators, and components in neuromorphic devices.[10]

-

Drug Development : The thiophene ring is a recognized bioisostere of a phenyl group, and its functionalization is a common strategy in medicinal chemistry.[11] Methoxy-substituted thiophenes serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including novel anticancer agents and enzyme inhibitors.[11]

Experimental Protocols

The following sections provide generalized, illustrative protocols. Researchers must consult specific literature and perform appropriate risk assessments for their exact reagents and conditions.

Synthesis of a Methoxy-Substituted Monomer: 4-Methoxythiophene-2-carbonitrile

This protocol is adapted from a literature procedure for a precursor used in the synthesis of advanced polymers.[5]

Objective: To synthesize a key methoxy-thiophene building block.

Methodology:

-

Starting Material: Begin with a suitable di-substituted thiophene, such as 4-bromothiophene-2-carbonitrile.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve sodium methoxide in anhydrous methanol.

-

Nucleophilic Substitution: Add the starting thiophene and a copper(I) iodide catalyst to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling, quench the reaction with an aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 4-methoxythiophene-2-carbonitrile.

Polymerization via Stille Coupling

This protocol describes a common method for creating well-defined conjugated polymers.[5]

Objective: To synthesize a methoxy-substituted diketopyrrolopyrrole (DPP) based co-polymer.

Caption: General workflow for Stille polymerization of methoxy-thiophene monomers.

Methodology:

-

Reactant Preparation: In a Schlenk flask under inert atmosphere, combine the brominated methoxy-substituted acceptor monomer (e.g., a DPP derivative) and the stannylated donor co-monomer (e.g., distannylbithiophene).[5]

-

Solvent and Catalyst: Add anhydrous, degassed toluene. Add the palladium catalyst system, such as Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃.[5]

-

Polymerization: Heat the mixture to reflux (e.g., 110 °C) for 24-72 hours.

-

End-Capping: Add an end-capping agent (e.g., 2-bromothiophene) to terminate the polymer chains and react for another 12 hours.

-

Precipitation: Cool the reaction and precipitate the polymer by pouring the solution into a non-solvent like methanol.

-

Purification: Collect the crude polymer by filtration. Purify extensively using Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers. The final polymer is typically recovered from the chloroform fraction.[5]

-

Characterization: Analyze the polymer's molecular weight (GPC), electrochemical properties (Cyclic Voltammetry), and optical properties (UV-Vis Spectroscopy).

Conclusion and Outlook

The methoxy group is far more than a simple substituent; it is a powerful and versatile tool for the rational design of thiophene-based materials. Its dominant electron-donating resonance effect fundamentally alters the electronic landscape of the thiophene ring, which in turn provides precise control over polymerization processes and the ultimate properties of the resulting polymers. The demonstrated ability to enhance solubility, tune optoelectronic properties, and enforce backbone planarity has already established methoxy-substituted thiophenes as elite materials in organic electronics. Looking forward, further exploration into their use in flexible electronics, bio-integrated devices, and as scaffolds in targeted drug delivery systems promises to unlock even greater potential. A deep understanding of the structure-property relationships detailed in this guide is essential for any scientist aiming to innovate in these exciting fields.

References

-

Coughlin, J. E., et al. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega. [Link]

-

Wei, Y., et al. (1992). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center. [Link]

-

Asghar, M. A., et al. (2020). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science. [Link]

-

Muljana, H., et al. (2022). Cross-Linking of Polypropylene with Thiophene and Imidazole. Polymers. [Link]

-

Cha, W., et al. (2020). Synthesis and characterization of methoxy- or cyano-substituted thiophene/phenylene co-oligomers for lasing application. RSC Advances. [Link]

-

Yuan, J., et al. (2024). Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. Journal of Materials Chemistry C. [Link]

-

Matencio, T., et al. (2014). Synthesis and Characterization of New 3-Substituted Thiophene Copolymers. Journal of the Brazilian Chemical Society. [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

-

Masterson, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Rivard, E. (2015). The Combined Influence of Polythiophene Side Chains and Electrolyte Anions on Organic Electrochemical Transistors. University of California, Santa Barbara. [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Polythiophene. Wikipedia. [Link]

-

Gonzalez-Vidal, J. J., et al. (2023). Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene). Polymers. [Link]

-

Li, Y., et al. (2021). theoretical investigation of the effect of conjuation of thiophene rings on the charge transport of thienocoronene derivatives. Journal of the Brazilian Chemical Society. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Polythiophene - Wikipedia [en.wikipedia.org]

- 9. Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene)-poly(styrenesulfonate) Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solubility Landscape of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of a novel chemical entity is a cornerstone of its successful application. This guide provides an in-depth technical exploration of the solubility of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate, a substituted thiophene with potential applications in medicinal chemistry and materials science.[1][2] In the absence of extensive published quantitative data for this specific molecule, this document serves as a predictive and methodological framework, empowering researchers to anticipate its behavior and design robust experimental plans.

Deconstructing the Molecule: A Predictive Solubility Analysis

The solubility of a compound is fundamentally dictated by its molecular structure. The principle of "like dissolves like" provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Let's dissect the structure of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate to predict its solubility profile.

Molecular Structure:

-

Thiophene Core: The thiophene ring itself is an aromatic heterocycle with moderate polarity. Thiophene is generally soluble in organic solvents like ether and alcohol but insoluble in water.[1][3]

-

Halogenation (Dibromo Substituents): The two bromine atoms significantly increase the molecular weight and polarizability of the molecule. While halogens are electronegative, their contribution to overall polarity can be complex. They can participate in halogen bonding and increase van der Waals forces.

-

Methoxy Group (-OCH3): This ether linkage introduces some polarity and the potential for weak hydrogen bonding with protic solvents.

-

Methyl Ester Group (-COOCH3): The carboxylate methyl ester is a key feature, contributing significant polarity and acting as a hydrogen bond acceptor.

Overall Polarity Assessment:

The combination of the polar ester and methoxy groups with the bulky, polarizable bromine atoms on a thiophene ring suggests that Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is a moderately polar compound . It is unlikely to be soluble in highly nonpolar solvents like hexanes or in highly polar protic solvents like water. Its optimal solubility is expected in solvents of intermediate polarity.

A Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond a qualitative assessment, we can employ the concept of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

A solvent will effectively dissolve a solute if their HSP values are similar. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional "Hansen space" can be calculated to predict solubility.[6]

While the exact HSP values for Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate are not published, they can be estimated using group contribution methods or determined experimentally. This framework is invaluable for systematically screening and selecting optimal solvents.

Predicted Solubility Profile

Based on the structural analysis and the principles of "like dissolves like," the following table provides a predicted qualitative solubility profile for Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate at room temperature.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Poorly Soluble | The significant polarity of the ester and methoxy groups, along with the thiophene ring, will not be effectively solvated by these solvents. |

| Slightly Polar | Toluene, Diethyl Ether | Sparingly Soluble | These solvents may partially solvate the molecule, but are unlikely to fully overcome the crystal lattice energy of the solid. |

| Intermediate Polar (Aprotic) | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Very Soluble | These solvents offer a balance of polarity and dispersion forces that are likely to effectively solvate the various functional groups of the molecule. In the synthesis of related compounds, solvents like DCM and ethyl acetate are commonly used for extraction and purification.[7] |

| Intermediate Polar (Protic) | Ethanol, Methanol | Sparingly to Moderately Soluble | The potential for hydrogen bonding with the ester and methoxy groups may enhance solubility, but the overall nonpolar character of the dibrominated thiophene core could limit it. |

| Highly Polar (Aprotic) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The high polarity of these solvents should effectively solvate the polar functionalities of the molecule. DMSO is often a good solvent for substituted thiophenes. |

| Highly Polar (Protic) | Water | Insoluble | The large, relatively nonpolar dibrominated thiophene backbone will dominate, making the molecule hydrophobic.[1][3] |

Experimental Determination of Solubility: A Self-Validating Protocol

Theoretical predictions must be validated by empirical data. The following is a robust, step-by-step protocol for determining the solubility of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate in a given solvent. This protocol is designed to be self-validating by establishing equilibrium and ensuring accurate measurement.

Materials and Equipment

-

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Solvent selection based on application.

-

NMR Spectroscopy: For routine NMR analysis, deuterated solvents that provide good solubility are required. Based on the predicted profile, chloroform-d (CDCl3) and DMSO-d6 are excellent starting points.

-

Chromatography: For purification by column chromatography, a solvent system that provides differential solubility is needed. A common approach for moderately polar compounds is a mixture of a nonpolar solvent and a slightly more polar one. Systems like hexane/ethyl acetate or dichloromethane/hexane are likely to be effective. * Chemical Reactions: The choice of solvent for a chemical reaction will depend on the specific reaction conditions and the other reagents involved. Solvents in which the compound is highly soluble and that are compatible with the reaction chemistry, such as THF, DMF, or toluene , are probable candidates.

Conclusion

References

-

Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. Available at: [Link]

-

The Hansen solubility parameters of the four solvents and P3HT at room... ResearchGate. Available at: [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institutes of Health. Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. National Center for Biotechnology Information. Available at: [Link]

-

HSP Basics. Hansen Solubility Parameters. Available at: [Link]

-

Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature.com. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Available at: [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ResearchGate. Available at: [Link]

-

Solubility & Method for determination of solubility. SlideShare. Available at: [Link]

-

Thiophene. Solubility of Things. Available at: [Link]

- Process for production of 2-thiophene aldehydes. Google Patents.

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Center for Biotechnology Information. Available at: [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Hansen Solubility Parameters. Hansen Solubility Parameters. Available at: [Link]

-

Properties of Thiophene Derivatives and Solubility. ResearchGate. Available at: [Link]

-

Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union Reference Laboratory for alternatives to animal testing. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

-

Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. Available at: [Link]

- Method for determining solubility of a chemical compound. Google Patents.

-

Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. American Chemical Society. Available at: [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. rsc.org [rsc.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (CAS 175137-42-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery and materials science is increasingly reliant on the innovative use of versatile chemical building blocks. Among these, thiophene derivatives have emerged as a cornerstone for the synthesis of a wide array of functional molecules. This guide provides a comprehensive technical overview of methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate (CAS 175137-42-5), a key intermediate whose structural features offer a gateway to novel pharmaceuticals, agrochemicals, and advanced organic materials. As a senior application scientist, my objective is to present not just the what, but the why—elucidating the chemical logic that makes this compound a valuable asset in the modern research and development laboratory.

Compound Identification and Chemical Properties

IUPAC Name: Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

CAS Number: 175137-42-5

Molecular Formula: C₇H₆Br₂O₃S

Molecular Weight: 329.99 g/mol

This compound belongs to the class of substituted thiophenes, which are heterocyclic compounds containing a five-membered ring with one sulfur atom. The strategic placement of two bromine atoms, a methoxy group, and a methyl ester functionality on the thiophene ring makes it a highly versatile synthetic intermediate.

| Property | Value | Source |

| IUPAC Name | Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate | [1] |

| CAS Number | 175137-42-5 | [1] |

| Molecular Formula | C₇H₆Br₂O₃S | [1] |

| Molecular Weight | 330.00 | [2] |

| Exact Mass | 329.83839 | [2] |

The Synthetic Utility: A Gateway to Molecular Complexity

The primary value of methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate lies in its role as a precursor for more complex molecules. The two bromine atoms at the 4- and 5-positions are excellent leaving groups for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The Rationale for a Dibrominated Thiophene Scaffold

The presence of two bromine atoms is a deliberate design feature for synthetic chemists. It allows for selective and sequential functionalization of the thiophene ring. This step-wise approach is critical in building complex molecular architectures where precise control over substituent placement is paramount. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their ability to mimic phenyl rings while possessing distinct electronic properties and metabolic profiles.

Key Applications as a Synthetic Intermediate

Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate serves as a crucial building block in the synthesis of:

-

Bioactive Molecules: It is a key intermediate in the development of pharmaceuticals and agrochemicals that feature a thiophene scaffold.[3]

-

Organic Electronics: The electron-rich nature of the thiophene ring makes it suitable for constructing conjugated systems used in organic electronic materials.[3]

Potential Biological Significance and Therapeutic Applications

While direct biological activity data for methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate is not extensively documented, the broader class of thiophene derivatives has shown significant promise in various therapeutic areas. The insights gained from related compounds provide a strong rationale for its use in drug discovery programs.

Anticancer Research

Thiophene derivatives have been investigated as potential anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis in cancer cells. The structural motifs present in methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate make it an attractive starting point for the synthesis of novel tubulin inhibitors.

Antimicrobial Applications

There are indications that thiophene-based compounds may possess antifungal and antibacterial properties. This has led to their exploration in the development of new antimicrobial agents to combat resistant pathogens. The subject compound is listed with a potential application as an antifungal.[2]

Experimental Protocols: Synthesis and Derivatization

Synthesis of Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

Derivatization via Suzuki Cross-Coupling

The two bromine atoms on the thiophene ring are ideal handles for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the formation of new carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl groups.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

-